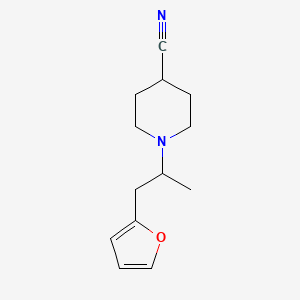![molecular formula C24H21ClN4O2 B3015769 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide CAS No. 868213-31-4](/img/structure/B3015769.png)
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide, also known as CKI-7, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.
作用機序
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide works by binding to the ATP-binding site of CKI, which inhibits its activity. This inhibition leads to alterations in various cellular processes that are regulated by CKI, such as the phosphorylation of proteins involved in cell division and DNA repair.
Biochemical and Physiological Effects:
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide can improve cognitive function in animal models of Alzheimer's disease and reduce the severity of symptoms in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is that it is a specific inhibitor of CKI, which allows researchers to study the role of this enzyme in various cellular processes. However, one limitation of using 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide is that it may have off-target effects on other enzymes and pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is the potential use of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the development of more specific and potent inhibitors of CKI that can be used to study its role in various cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide and its potential off-target effects.
合成法
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-4-phenylquinazoline-2-amine with N-(2-methoxyethyl)-4-nitrobenzamide in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide in its final form.
科学的研究の応用
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to inhibit the activity of casein kinase I (CKI), an enzyme that plays a role in regulating various cellular processes such as cell division, circadian rhythms, and DNA repair. 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide has been used to study the role of CKI in these processes and to identify potential therapeutic targets for various diseases.
特性
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-31-13-12-26-23(30)17-8-5-9-19(14-17)27-24-28-21-11-10-18(25)15-20(21)22(29-24)16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAKSMVFJXZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B3015692.png)
![3-methyl-5-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3015693.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)

![3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)


![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)